

# An In-depth Technical Guide to the Synthesis of Disperse Red 65

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## Compound of Interest

Compound Name: DISPERSE RED 65

Cat. No.: B076925

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## Introduction

**Disperse Red 65**, identified by the CAS number 12223-38-0, is a monoazo disperse dye characterized by its dark red hue.[1] Belonging to the single azo class of dyes, it is primarily utilized in the dyeing of synthetic fibers such as polyester, acetate, and triacetate.[1][2] The synthesis of **Disperse Red 65** is a well-established process in industrial dye chemistry, primarily involving a two-step reaction pathway: diazotization followed by azo coupling.[2] This technical guide provides a detailed overview of the synthesis pathway, experimental protocols, and characterization data for **Disperse Red 65**.

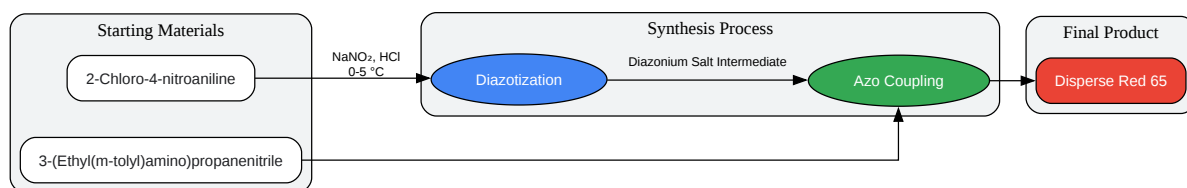
## Synthesis Pathway

The synthesis of **Disperse Red 65** is a classic example of azo dye formation, a cornerstone of organic synthesis. The overall process can be broken down into two primary stages:

- **Diazotization of 2-Chloro-4-nitroaniline:** The process begins with the diazotization of the primary aromatic amine, 2-chloro-4-nitroaniline. This reaction is typically conducted in an acidic medium, such as hydrochloric acid, at a low temperature (0-5 °C) with the addition of sodium nitrite. The low temperature is crucial to ensure the stability of the resulting diazonium salt.

- **Azo Coupling:** The freshly prepared diazonium salt of 2-chloro-4-nitroaniline is then coupled with the coupling component, 3-(Ethyl(m-tolyl)amino)propanenitrile.[1] This electrophilic aromatic substitution reaction results in the formation of the final **Disperse Red 65** dye molecule. The pH of the reaction medium is a critical parameter in the coupling step, and it is often adjusted to be mildly acidic or neutral to facilitate the reaction.

The overall synthesis workflow can be visualized as follows:



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A high-level overview of the synthesis workflow for **Disperse Red 65**.

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **Disperse Red 65** is not readily available in the public domain, the following procedures for the key reaction steps are based on established methods for the synthesis of similar azo dyes.

### Synthesis of the Coupling Component: 3-(Ethyl(m-tolyl)amino)propanenitrile

A general method for the synthesis of N-substituted propanenitriles involves the cyanoethylation of the corresponding amine.

Methodology:

- In a round-bottom flask, combine N-ethyl-m-toluidine and a slight excess of acrylonitrile.

- The reaction can be carried out without a solvent or in a polar aprotic solvent like acetonitrile.
- The mixture is typically stirred at room temperature or with gentle heating for several hours to overnight.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the excess acrylonitrile and solvent (if used) are removed under reduced pressure.
- The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

## Diazotization of 2-Chloro-4-nitroaniline

### Methodology:

- In a beaker or flask equipped with a stirrer and a thermometer, suspend 2-chloro-4-nitroaniline in a dilute solution of hydrochloric acid.
- Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. The temperature should be carefully maintained below 5 °C throughout the addition.
- After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the completion of the diazotization reaction.
- The resulting solution contains the diazonium salt of 2-chloro-4-nitroaniline and should be used immediately in the subsequent coupling reaction.

## Azo Coupling Reaction

### Methodology:

- In a separate reaction vessel, dissolve the coupling component, 3-(Ethyl(m-tolyl)amino)propanenitrile, in a suitable solvent, such as acetic acid or an alcohol-water mixture.

- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
- The pH of the reaction mixture is a critical parameter and should be maintained in the weakly acidic to neutral range (pH 4-7). This can be achieved by the addition of a buffer solution, such as sodium acetate.
- A colored precipitate of **Disperse Red 65** will form during the addition.
- After the complete addition of the diazonium salt solution, continue stirring the reaction mixture in the cold for another 1-2 hours to ensure complete coupling.
- The solid dye is then collected by filtration, washed thoroughly with water to remove any unreacted starting materials and salts, and then dried.

## Data Presentation

While specific quantitative data for the synthesis of **Disperse Red 65** is scarce in publicly available literature, the following tables outline the expected data points and characteristic spectroscopic features for azo dyes of this class.

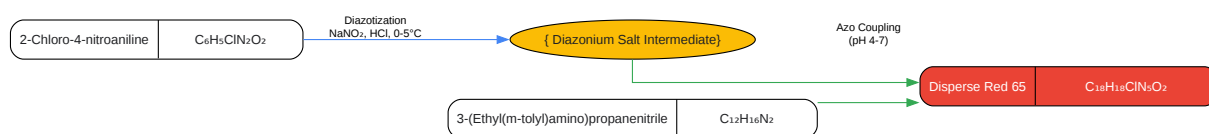
Table 1: Physicochemical and Yield Data for **Disperse Red 65**

Parameter	Value
Molecular Formula	C <sub>18</sub> H <sub>18</sub> ClN <sub>5</sub> O <sub>2</sub> [1]
Molecular Weight	371.82 g/mol [1]
Appearance	Dark red powder[1]
Melting Point	Not reported
Yield	Not reported

Table 2: Spectroscopic Data for **Disperse Red 65**

Technique	Expected Wavelength/Shift	Assignment
UV-Vis ( $\lambda_{\text{max}}$ )	~500 nm	$\pi$ - $\pi^*$ transition of the azo chromophore[2]
FT-IR ( $\text{cm}^{-1}$ )	~1550-1610	N=N stretching (azo group)[2]
~1340-1380 & ~1510-1560	N-O stretching (nitro group)	
~2240-2260	C $\equiv$ N stretching (nitrile group)	
$^1\text{H}$ NMR (ppm)	6.5-8.5	Aromatic protons
1.0-4.0	Aliphatic protons (ethyl and propanenitrile groups)	
$^{13}\text{C}$ NMR (ppm)	110-160	Aromatic carbons
115-125	Nitrile carbon	
10-60	Aliphatic carbons	

## Synthesis Pathway Diagram



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